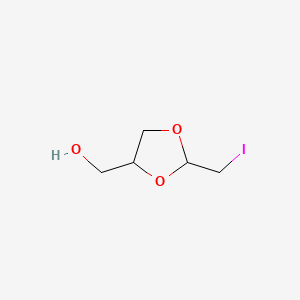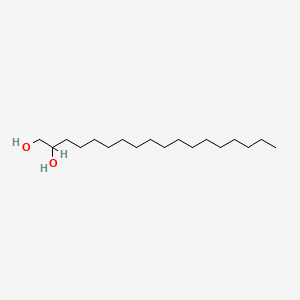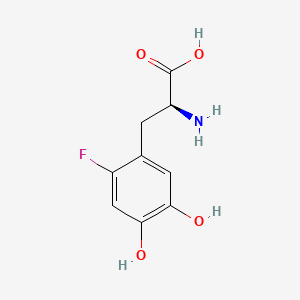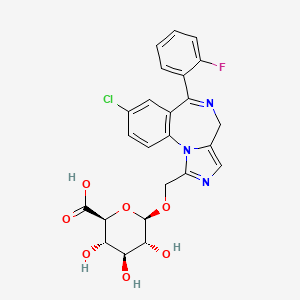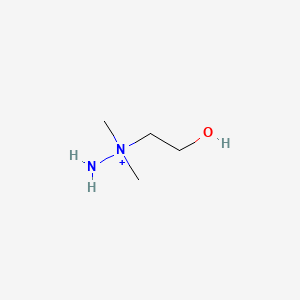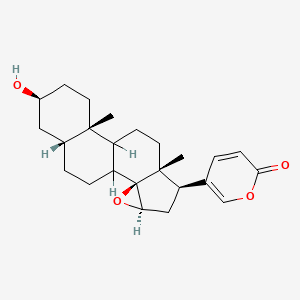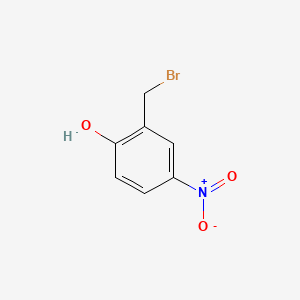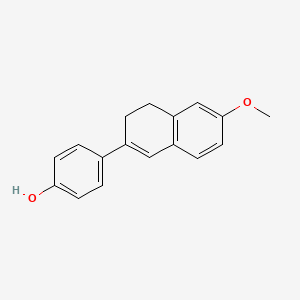
p-(3,4-Dihydro-6-methoxy-2-naphthyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
P-(3,4-Dihydro-6-methoxy-2-naphthyl)phenol is a member of benzenes, a ring assembly and a member of naphthalenes.
Scientific Research Applications
1. Synthesis Methods and Precursors
- A practical synthesis method for 2-(6-methoxy-2-naphthyl)propenoic acid, a precursor of the anti-inflammatory agent naproxen, involves Pd-catalyzed ethynylation, regioselective addition of HX, Pd-catalyzed carbonylation, and alkaline hydrolysis (Hiyama et al., 1990).
2. Chemical Interactions and Properties
- Investigation of the Fischer cyclization of diarylhydrazones indicates that substituents like 2-naphthyl group impact the reactivity in acidic media, relevant for understanding electronic effects of substituents (Zagorevskii et al., 1977).
Biological Potency and Interaction Studies
1. Antiestrogenic Activity
- Certain metabolites of nonsteroidal antiestrogens like CI628 and U23,469, which include compounds related to p-(3,4-Dihydro-6-methoxy-2-naphthyl)phenol, have been found to interact with uterine estrogen receptors and affect estrogen-related processes (Hayes et al., 1981).
2. Interaction with Biological Proteins
- Interaction studies of similar compounds with Bovine Serum Albumin (BSA) using fluorescence spectral data reveal insights into binding constants and mode of quenching, which are vital for understanding the biological activity of these compounds (Ghosh et al., 2016).
Pharmaceutical Intermediate Applications
1. Role in Drug Synthesis
- This compound related compounds are used in the synthesis of pharmaceutical intermediates like d-Naproxen, showcasing their significance in drug development processes (Lu Xian, 2000).
Optical and Photophysical Studies
1. Tuning Optical Properties
- Postfunctionalization approaches in poly(thiophene)s, involving molecular control with various functional groups, including those related to this compound, have been used to study and enhance optical properties and solid-state emission (Li et al., 2002).
Properties
| 93319-30-3 | |
Molecular Formula |
C17H16O2 |
Molecular Weight |
252.31 g/mol |
IUPAC Name |
4-(6-methoxy-3,4-dihydronaphthalen-2-yl)phenol |
InChI |
InChI=1S/C17H16O2/c1-19-17-9-6-14-10-13(2-3-15(14)11-17)12-4-7-16(18)8-5-12/h4-11,18H,2-3H2,1H3 |
InChI Key |
JDCCZPOXMJXBKS-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)C=C(CC2)C3=CC=C(C=C3)O |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(CC2)C3=CC=C(C=C3)O |
| 93319-30-3 | |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


